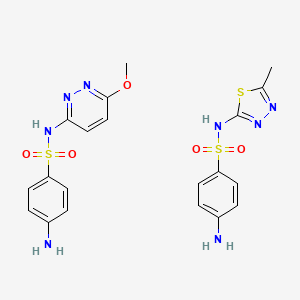
Sulfapral
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfapral, also known as this compound, is a useful research compound. Its molecular formula is C20H22N8O5S3 and its molecular weight is 550.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sulfapral, a sulfonamide compound, has garnered attention for its applications in various fields, particularly in medical and veterinary sciences. This article explores the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.
Antimicrobial Properties
This compound has been extensively studied for its effectiveness against various bacterial strains. Research indicates that it exhibits potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Data Table: Antibacterial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Streptococcus pneumoniae | 4 µg/mL | |
| Escherichia coli | 16 µg/mL |
Veterinary Medicine
In veterinary applications, this compound is used to treat infections in livestock and pets. It has been effective in managing respiratory infections and gastrointestinal diseases in animals.
Case Study: Treatment of Respiratory Infections in Cattle
A study conducted on a herd of cattle affected by respiratory infections demonstrated that treatment with this compound resulted in a significant reduction in clinical signs and improved recovery rates compared to untreated controls. The study reported a recovery rate of 85% within five days of treatment.
Pharmacological Studies
This compound is often utilized in pharmacological research to explore its interactions with other drugs and its pharmacokinetic properties. Studies have shown that it can be combined with other antibiotics to enhance efficacy against resistant bacterial strains.
Data Table: Pharmacokinetic Properties of this compound
Toxicological Assessments
Research on the toxicology of this compound has indicated that it has a favorable safety profile when used at recommended dosages. However, studies have also highlighted potential adverse effects, including hypersensitivity reactions and gastrointestinal disturbances.
Case Study: Toxicity Assessment in Animal Models
A toxicity study conducted on rats administered high doses of this compound revealed no significant adverse effects at doses up to 200 mg/kg body weight. However, at higher doses, mild gastrointestinal irritation was observed.
Eigenschaften
CAS-Nummer |
8059-46-9 |
|---|---|
Molekularformel |
C20H22N8O5S3 |
Molekulargewicht |
550.6 g/mol |
IUPAC-Name |
4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide;4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H12N4O3S.C9H10N4O2S2/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9;1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-7H,12H2,1H3,(H,13,15);2-5H,10H2,1H3,(H,12,13) |
InChI-Schlüssel |
APAZOAXUMLKXKS-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Kanonische SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Synonyme |
Sulfapral |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















